molecular formula C5H12OS B12544094 3-Mercapto-2-ethylpropanol CAS No. 144686-31-7

3-Mercapto-2-ethylpropanol

Cat. No.: B12544094
CAS No.: 144686-31-7
M. Wt: 120.22 g/mol
InChI Key: WPGXWRDNSGSYBE-UHFFFAOYSA-N
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Description

3-Mercapto-2-ethylpropanol is an organic compound with the molecular formula C5H12OS. It belongs to the class of thiols, which are sulfur analogs of alcohols. The compound is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to a branched carbon chain. Thiols are known for their strong and often unpleasant odors, and this compound is no exception .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercapto-2-ethylpropanol can be synthesized through various methods. One common approach involves the reaction of thiourea with an alkyl halide, followed by hydrolysis. Another method includes the reaction of an alkyl halide with sodium hydrosulfide (NaSH) in an S_N2 reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sodium hydrosulfide and an appropriate alkyl halide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-ethylpropanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercapto-2-ethylpropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercapto-2-ethylpropanol involves its ability to interact with various molecular targets through the formation of disulfide bonds. This interaction can affect the structure and function of proteins and enzymes, leading to changes in biological activity. The compound can also act as a nucleophile in chemical reactions, participating in substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mercapto-2-ethylpropanol is unique due to its branched carbon chain and the presence of both a mercapto and a hydroxyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler thiols .

Properties

CAS No.

144686-31-7

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

2-(sulfanylmethyl)butan-1-ol

InChI

InChI=1S/C5H12OS/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3

InChI Key

WPGXWRDNSGSYBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)CS

Origin of Product

United States

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